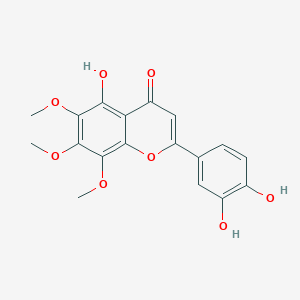

Sideritoflavone

描述

Sideritoflavone has been reported in Madia gracilis, Hyptis brachiata, and other organisms with data available.

methoxyflavone from Stachys glutinosa with binding affinity to opioid receptors; structure in first source

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5-hydroxy-6,7,8-trimethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O8/c1-23-16-14(22)13-11(21)7-12(8-4-5-9(19)10(20)6-8)26-15(13)17(24-2)18(16)25-3/h4-7,19-20,22H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWNUJPINKMRKKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC(=C(C=C3)O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90220634 | |

| Record name | Sideritoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90220634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sideritiflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038356 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

70360-12-2 | |

| Record name | Sideritoflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70360-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sideritoflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070360122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sideritoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90220634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sideritiflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038356 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

197 - 198 °C | |

| Record name | Sideritiflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038356 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Sideritoflavone: A Technical Guide to Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sideritoflavone, a polymethoxylated flavone, has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-inflammatory and antioxidant activities. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its known interactions with key cellular signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is predominantly found in plants belonging to the genus Sideritis, commonly known as "mountain tea". These plants are native to the Mediterranean region and the Balkans. The concentration of this compound can vary depending on the plant species, the specific part of the plant utilized (flowers, leaves), and the geographical origin.

Data Presentation: this compound Content in Sideritis Species

The following table summarizes the reported presence and quantitative analysis of this compound and related flavonoids in various Sideritis species. It is important to note that direct quantitative data for this compound is often limited, with many studies focusing on the broader flavonoid profile.

| Plant Species | Plant Part | Method of Analysis | Key Flavonoids Identified | This compound Content/Remarks |

| Sideritis scardica | Aerial Parts | UHPLC-HRMS | Glycosides of isoscutellarein, methylisoscutellarein, and hypolaetin, Verbascoside, Caffeic acid[1] | Flavonoids are dominant secondary metabolites.[1] While not explicitly quantified, this compound is a known constituent of the less polar flavonoid fraction. |

| Sideritis sipylea | Aerial Parts | UPLC-HRMS | Apigenin, Isoscutellarein and their derivatives, Martynoside, Ajugoside, Melittoside | Phytochemical pattern is similar to other Sideritis spp. |

| Sideritis raeseri | Aerial Parts | HPLC-UV DAD | Isoscutellarein, Hypolaetin and their methyl ether derivatives[2] | Contains a variety of 8-OH flavones.[2] |

| Sideritis congesta | Aerial Parts | Spectroscopic Methods | Linearol, Siderol-18-palmitate[3] | Primarily studied for diterpenes.[3] |

| Anatolian Sideritis species | Aerial Parts | HPLC | Phenylethanoid glycosides, Flavonoid glycosides[4] | Rich in various flavonoids.[4] |

| Sideritis species from Macedonia | Aerial Parts | HPLC-UV DAD | Isoscutellarein, 3'-methyl ether of hypolaetin, Chryseriol[2] | This compound is mentioned as a less polar flavone present in Spanish Sideritis species.[2] |

| Sideritis perfoliata | Aerial Parts | - | Phenylethanoid glycosides, Flavonoid acetylglycosides[2] | Similar polyphenolic profile to other Balkan Sideritis species.[2] |

| Sideritis taurica | Aerial Parts | - | Phenylethanoid glycosides, Flavonoid acetylglycosides[2] | Similar polyphenolic profile to other Balkan Sideritis species.[2] |

| Sideritis syriaca | Aerial Parts | - | Phenylethanoid glycosides, Flavonoid acetylglycosides[2] | Similar polyphenolic profile to other Balkan Sideritis species.[2] |

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following is a generalized experimental protocol synthesized from common practices in flavonoid isolation.

Plant Material Preparation

-

Harvesting and Drying: Collect the aerial parts (flowers and leaves) of the desired Sideritis species during the flowering season. Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

-

Grinding: Pulverize the dried plant material into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.

Extraction

-

Solvent Extraction: Macerate the powdered plant material with a solvent of medium polarity, such as methanol or ethanol, at room temperature for 24-48 hours. The ratio of plant material to solvent is typically 1:10 (w/v). The extraction process should be repeated three times to ensure exhaustive extraction.

-

Concentration: Combine the filtrates from each extraction step and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C to obtain a crude extract.

Fractionation

-

Liquid-Liquid Partitioning: Suspend the crude extract in a mixture of water and a non-polar solvent (e.g., n-hexane) in a separatory funnel. Shake vigorously and allow the layers to separate. Collect the aqueous layer and sequentially partition it with solvents of increasing polarity, such as dichloromethane, ethyl acetate, and n-butanol. This compound, being a less polar flavonoid, is expected to be enriched in the dichloromethane or ethyl acetate fraction.

-

Solvent Removal: Concentrate each fraction to dryness using a rotary evaporator.

Chromatographic Purification

-

Silica Gel Column Chromatography:

-

Column Packing: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., n-hexane) and pour it into a glass column. Allow the silica gel to settle, ensuring a uniform packing without air bubbles.

-

Sample Loading: Dissolve the enriched fraction (e.g., ethyl acetate fraction) in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample-adsorbed silica gel onto the top of the prepared column.

-

Elution: Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually introducing a more polar solvent like ethyl acetate. For example, a stepwise gradient of n-hexane:ethyl acetate (9:1, 8:2, 7:3, etc.) can be employed.

-

Fraction Collection: Collect the eluate in fractions of a defined volume (e.g., 20 mL).

-

Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3) and visualize the spots under UV light (254 nm and 365 nm). Combine the fractions containing the compound of interest based on their TLC profiles.

-

-

Sephadex LH-20 Column Chromatography:

-

Purpose: This step is used for further purification to remove remaining impurities, particularly pigments and other classes of compounds.[5][6]

-

Column Packing: Swell the Sephadex LH-20 resin in the chosen eluting solvent (e.g., methanol) and pack it into a column.

-

Elution: Dissolve the partially purified this compound fraction in a minimal amount of methanol and apply it to the top of the Sephadex LH-20 column. Elute the column with methanol.

-

Fraction Collection and Analysis: Collect fractions and monitor them by TLC to isolate the pure this compound.

-

Purity Assessment and Structure Elucidation

-

High-Performance Liquid Chromatography (HPLC): Assess the purity of the isolated this compound using a reversed-phase C18 column with a suitable mobile phase, such as a gradient of acetonitrile and water (with 0.1% formic acid).

-

Spectroscopic Analysis: Confirm the structure of the isolated compound using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

Signaling Pathways and Biological Activity

Flavonoids, including this compound, are known to exert their biological effects by modulating various cellular signaling pathways. The primary pathways implicated in the anti-inflammatory and potential anti-cancer activities of flavonoids are the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response.[7][8] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκB. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Many flavonoids have been shown to inhibit NF-κB activation by preventing the degradation of IκB.[9][10][11]

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The MAPK signaling pathway is a crucial cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. The three major subfamilies of MAPKs are the extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.[12][13] Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders. Flavonoids have been reported to modulate the MAPK pathway by inhibiting the phosphorylation of key kinases such as p38, JNK, and ERK.[14][15][16]

Caption: Potential modulation of the MAPK signaling pathway by this compound.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[17][18][19] Its aberrant activation is a hallmark of many cancers. The pathway is initiated by the activation of PI3K, which leads to the phosphorylation and activation of Akt. Akt, in turn, can activate mTOR, a key protein kinase that controls protein synthesis and cell growth. Several flavonoids have been shown to inhibit this pathway at various points, making it a promising target for cancer therapy.[20]

References

- 1. mdpi.com [mdpi.com]

- 2. Polyphenols and Other Bioactive Compounds of Sideritis Plants and Their Potential Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. Chemical profile of the Anatolian Sideritis species with bioactivity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. globalsciencebooks.info [globalsciencebooks.info]

- 8. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Isoflavone derivatives inhibit NF-κB-dependent transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Functional diversity of flavonoids in the inhibition of the proinflammatory NF-kappaB, IRF, and Akt signaling pathways in murine intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Opposing Effects of Jun Kinase and p38 Mitogen-Activated Protein Kinases on Cardiomyocyte Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Activation of multiple MAPK pathways (ERKs, JNKs, p38-MAPK) by diverse stimuli in the amphibian heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Isoform-specific optical activation of kinase function reveals p38-ERK signaling crosstalk - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 16. Opposing effects of ERK and p38-JNK MAP kinase pathways on formation of prions in GT1-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Deregulation of PI3K/Akt/mTOR signaling pathways by isoflavones and its implication in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

The Biosynthesis of Sideritoflavone in Plants: A Technical Guide for Researchers

For: Researchers, scientists, and drug development professionals.

Abstract

Sideritoflavone, a flavone with significant potential in pharmacology, is a characteristic secondary metabolite found in plants of the Sideritis genus, commonly known as ironworts. Its unique 5,3',4'-trihydroxy-6,7,8-trimethoxy substitution pattern points to a specialized biosynthetic pathway branching from the general flavonoid pathway. This technical guide provides an in-depth overview of the putative biosynthesis of this compound, detailing the core enzymatic steps, and presenting relevant quantitative data and experimental protocols to facilitate further research in its production and therapeutic application. While specific enzymatic data from Sideritis species remains to be fully elucidated, this guide synthesizes current knowledge from related plant species to propose a robust hypothetical pathway and furnish researchers with the necessary tools to investigate it.

Introduction to this compound and the Flavonoid Biosynthesis Pathway

Flavonoids are a diverse class of plant secondary metabolites synthesized from phenylalanine through the phenylpropanoid pathway[1]. The central precursor for flavonoid synthesis is naringenin chalcone, formed by the condensation of one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA, a reaction catalyzed by chalcone synthase (CHS)[2]. Chalcone isomerase (CHI) then catalyzes the cyclization of naringenin chalcone to produce the flavanone naringenin, a key branch-point intermediate[3][4].

From naringenin, the pathway diverges into numerous branches leading to the synthesis of various flavonoid classes, including flavones, flavonols, anthocyanins, and isoflavones[5]. The formation of flavones from flavanones is catalyzed by flavone synthase (FNS). This compound (5,3',4'-trihydroxy-6,7,8-trimethoxyflavone) is a highly substituted flavone, suggesting a series of hydroxylation and O-methylation steps downstream of a common flavone precursor. Plants of the Sideritis genus are known to be rich in 8-hydroxyflavones and their methylated derivatives[6][7].

The Putative Biosynthesis Pathway of this compound

Based on the structure of this compound and known flavonoid biosynthetic pathways, a putative pathway can be proposed, originating from the common flavone luteolin.

Core Pathway from Phenylalanine to Luteolin

The initial steps of the pathway leading to the luteolin precursor are well-established and involve the following key enzymes:

-

Phenylalanine Ammonia-Lyase (PAL): Converts L-phenylalanine to cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates cinnamic acid to p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid to its CoA ester, 4-coumaroyl-CoA.

-

Chalcone Synthase (CHS): Catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

-

Chalcone Isomerase (CHI): Converts naringenin chalcone to the flavanone (2S)-naringenin.

-

Flavanone 3'-Hydroxylase (F3'H): A cytochrome P450 monooxygenase that hydroxylates naringenin at the 3' position of the B-ring to produce eriodictyol.

-

Flavone Synthase (FNS): A dioxygenase that introduces a double bond in the C-ring of eriodictyol to form the flavone luteolin.

Specialization Steps Towards this compound

The conversion of luteolin to this compound requires a series of specific hydroxylation and O-methylation reactions.

-

Flavone 8-Hydroxylase (F8H): This is a critical step for the biosynthesis of many characteristic Sideritis flavonoids. F8H, likely a cytochrome P450 monooxygenase, hydroxylates luteolin at the C-8 position of the A-ring to produce 8-hydroxyluteolin (hypolaetin).

-

Flavonoid O-Methyltransferases (OMTs): A series of OMTs are proposed to catalyze the sequential methylation of the hydroxyl groups at positions 6, 7, and 8 of 8-hydroxyluteolin. The precise order of these methylation events is currently unknown and may be catalyzed by one or more specific OMTs.

The proposed biosynthetic pathway of this compound is illustrated in the following diagram.

Quantitative Data

While specific kinetic data for the enzymes in the this compound pathway from Sideritis species are not yet available, data from homologous enzymes in other plant species provide valuable insights into their potential characteristics.

Phytochemical Analysis of Sideritis scardica

A comprehensive phytochemical analysis of Sideritis scardica infusion revealed the prevalence of 8-hydroxylated and methylated flavonoids, supporting the proposed pathway.

| Compound Class | Major Compounds Identified | Concentration (mg/g lyophilized infusion)[5][8] |

| Flavonoid Glycosides | Glycosides of Isoscutellarein (8-hydroxyluteolin) | 151.70 ± 14.78 |

| Glycosides of Methylisoscutellarein | 107.4 ± 9.07 | |

| Glycosides of Hypolaetin (8-hydroxyluteolin) | 78.33 ± 3.29 | |

| Phenylethanoid Glycosides | Verbascoside | 151.54 ± 10.86 |

| Phenolic Acids | Caffeic Acid | 87.25 ± 6.54 |

Representative Enzyme Kinetics of Flavonoid O-Methyltransferases

The following table summarizes the kinetic parameters of a flavonoid O-methyltransferase from Perilla frutescens (PfOMT3), which exhibits activity on various flavonoid substrates. This data can serve as a reference for the potential kinetic properties of OMTs involved in this compound biosynthesis.

| Substrate | KM (µM)[9] | Relative Activity (%)[9] |

| Chrysin | 1.31 | 100 |

| Naringenin | 13.4 | 85.3 |

| Apigenin | 5.23 | 92.7 |

| Kaempferol | 17.88 | 40.3 |

| Luteolin | 25.6 | 46.8 |

| Eriodictyol | 13.08 | 53.1 |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.

Flavonoid Extraction and HPLC Analysis from Sideritis Plant Material

This protocol describes a general method for the extraction and quantitative analysis of flavonoids.

1. Plant Material Preparation:

- Harvest fresh aerial parts of the Sideritis plant.

- Lyophilize the plant material and grind it into a fine powder.

2. Extraction:

- Weigh 100 mg of the powdered plant material into a microcentrifuge tube.

- Add 1 mL of 80% methanol (v/v).

- Vortex thoroughly and sonicate for 30 minutes at room temperature.

- Centrifuge at 14,000 rpm for 10 minutes.

- Collect the supernatant and filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

3. HPLC Analysis:

- Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

- Mobile Phase:

- Solvent A: 0.1% Formic acid in water.

- Solvent B: Acetonitrile.

- Gradient:

- 0-5 min: 10% B

- 5-25 min: 10-40% B (linear gradient)

- 25-30 min: 40-100% B (linear gradient)

- 30-35 min: 100% B

- 35-40 min: 100-10% B (linear gradient)

- 40-45 min: 10% B

- Flow Rate: 1.0 mL/min.

- Detection: Diode array detector (DAD) at 280 nm and 340 nm.

- Quantification: Use authentic standards of luteolin, 8-hydroxyluteolin, and this compound (if available) to create calibration curves for quantification.

Start [label="Plant Material (Sideritis sp.)"];

Grinding [label="Lyophilize and Grind"];

Extraction [label="Methanol Extraction & Sonication"];

Centrifugation [label="Centrifugation"];

Filtration [label="Filtration (0.22 µm)"];

HPLC [label="HPLC-DAD Analysis", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Data [label="Data Analysis & Quantification"];

Start -> Grinding;

Grinding -> Extraction;

Extraction -> Centrifugation;

Centrifugation -> Filtration;

Filtration -> HPLC;

HPLC -> Data;

}

Heterologous Expression and Characterization of a Putative Sideritis Flavone 8-Hydroxylase (Cytochrome P450)

This protocol outlines the steps for expressing a candidate F8H gene in yeast and characterizing its enzymatic activity.

1. Gene Isolation and Cloning:

- Isolate total RNA from young leaves of Sideritis sp.

- Synthesize cDNA using reverse transcriptase.

- Amplify the full-length coding sequence of the candidate F8H gene using PCR with specific primers.

- Clone the PCR product into a yeast expression vector (e.g., pYES-DEST52).

2. Yeast Transformation and Expression:

- Transform the expression vector into a suitable yeast strain (e.g., Saccharomyces cerevisiae WAT11).

- Grow a pre-culture in selective medium containing glucose.

- Induce protein expression by transferring the cells to a medium containing galactose.

- Incubate for 24-48 hours at 30°C with shaking.

3. Microsome Isolation:

- Harvest the yeast cells by centrifugation.

- Resuspend the cell pellet in extraction buffer.

- Disrupt the cells using glass beads or a French press.

- Centrifuge to remove cell debris.

- Pellet the microsomes from the supernatant by ultracentrifugation.

- Resuspend the microsomal pellet in a storage buffer.

4. In Vitro Enzyme Assay:

- Prepare a reaction mixture containing:

- Microsomal protein (10-50 µg)

- NADPH (1 mM)

- Substrate (e.g., luteolin, 100 µM)

- Potassium phosphate buffer (100 mM, pH 7.5)

- Incubate the reaction at 30°C for 1-2 hours.

- Stop the reaction by adding an equal volume of ethyl acetate.

- Extract the product, evaporate the solvent, and redissolve the residue in methanol.

- Analyze the product by HPLC and LC-MS to identify 8-hydroxyluteolin.

Start [label="Isolate RNA from Sideritis"];

Cloning [label="cDNA Synthesis & Gene Cloning into Yeast Vector"];

Transformation [label="Yeast Transformation & Protein Expression"];

Microsome [label="Microsome Isolation"];

Assay [label="In Vitro Enzyme Assay with Substrate & NADPH"];

Analysis [label="Product Analysis by HPLC/LC-MS", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Cloning;

Cloning -> Transformation;

Transformation -> Microsome;

Microsome -> Assay;

Assay -> Analysis;

}

In Vitro Enzyme Assay for a Flavonoid O-Methyltransferase

This protocol describes a method to assess the activity and substrate specificity of a putative OMT from Sideritis.

1. Recombinant Protein Expression and Purification:

- Clone the candidate OMT gene into an E. coli expression vector with a purification tag (e.g., pET-28a with a His-tag).

- Transform the vector into an expression strain of E. coli (e.g., BL21(DE3)).

- Induce protein expression with IPTG.

- Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).

2. Enzyme Assay:

- Prepare a reaction mixture (100 µL total volume) containing:

- Purified OMT enzyme (1-5 µg)

- Flavonoid substrate (e.g., 8-hydroxyluteolin, 50 µM)

- S-adenosyl-L-methionine (SAM) (200 µM)

- Tris-HCl buffer (100 mM, pH 7.5)

- DTT (1 mM)

- Incubate at 30°C for 30-60 minutes.

- Terminate the reaction by adding 10 µL of 6 M HCl.

- Extract the methylated product with ethyl acetate.

- Evaporate the solvent and redissolve in methanol for HPLC analysis.

3. Product Identification:

- Analyze the reaction products by HPLC and compare the retention time with authentic standards (if available).

- Confirm the identity of the methylated products by LC-MS analysis.

Conclusion and Future Directions

The proposed biosynthetic pathway for this compound provides a strong foundation for future research into this pharmacologically important natural product. The key to fully elucidating this pathway lies in the identification and characterization of the specific flavone 8-hydroxylase and O-methyltransferases from Sideritis species. The experimental protocols provided in this guide offer a roadmap for researchers to isolate the corresponding genes, express the enzymes, and determine their kinetic properties. A thorough understanding of the biosynthesis of this compound will not only advance our knowledge of plant secondary metabolism but also open up avenues for its biotechnological production through metabolic engineering in microbial or plant-based systems, ensuring a sustainable supply for therapeutic applications.

References

- 1. mdpi.com [mdpi.com]

- 2. ijprajournal.com [ijprajournal.com]

- 3. academic.oup.com [academic.oup.com]

- 4. phytopharmajournal.com [phytopharmajournal.com]

- 5. A Comprehensive Phytochemical Analysis of Sideritis scardica Infusion Using Orbitrap UHPLC-HRMS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. A Comprehensive Phytochemical Analysis of Sideritis scardica Infusion Using Orbitrap UHPLC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biochemical Characterization of a Flavonoid O-methyltransferase from Perilla Leaves and Its Application in 7-Methoxyflavonoid Production - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antioxidant Activity of Sideritoflavone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct quantitative data on the in vitro antioxidant activity of isolated Sideritoflavone is limited in publicly available scientific literature. This guide provides a comprehensive overview of the methodologies used to assess the antioxidant potential of flavonoids like this compound and summarizes the available data for extracts from Sideritis species, which are known to contain this compound. The provided protocols and data for related extracts can serve as a valuable resource for initiating and guiding research on the antioxidant properties of pure this compound.

Introduction to this compound and its Antioxidant Potential

This compound (5,3',4'-trihydroxy-6,7,8-trimethoxyflavone) is a flavonoid found in various plants of the Sideritis genus, commonly known as "mountain tea".[1] Flavonoids are a class of polyphenolic compounds widely recognized for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals and chelate metal ions. The antioxidant capacity of flavonoids is closely linked to their chemical structure, particularly the number and arrangement of hydroxyl groups. While the antioxidant activities of many flavonoids have been extensively studied, specific in vitro data for this compound remains scarce. However, numerous studies have demonstrated the significant antioxidant potential of extracts from Sideritis species, which are rich in a variety of flavonoids, including this compound.[2][3][4][5][6][7]

This technical guide offers a detailed overview of the standard in vitro assays used to evaluate antioxidant activity, presenting their experimental protocols and workflows. It also compiles the available quantitative data on the antioxidant capacity of extracts from this compound-containing plants to provide a contextual understanding of its potential efficacy.

Quantitative Antioxidant Data for Sideritis Species Extracts

The following table summarizes the in vitro antioxidant activity of extracts from various Sideritis species known to contain flavonoids, including potentially this compound. It is crucial to note that these values represent the activity of a complex mixture of compounds and not of this compound alone.

| Plant Species | Extract Type | Assay | IC50 / Activity | Reference |

| Sideritis perezlarae | Methanol | DPPH | IC50: 360 µg/mL | [4] |

| Sideritis perezlarae | Methanol | TEAC | 0.59 ± 0.02 mg Trolox equivalent/g | [4] |

| Sideritis niveotomentosa | Methanol (leaf) | DPPH | IC50: 42.04 ± 0.22 μg/mL | [5] |

| Sideritis niveotomentosa | Acetone (leaf) | DPPH | IC50: 50.98 ± 0.57 μg/mL | [5] |

| Sideritis raeseri | Methanol fraction | DPPH | Moderate scavenging activity | [3] |

| Sideritis javalambrensis | Flavonoid glycosides | Microsomal Lipid Peroxidation | Hypolaetin-8-glucoside most potent | [2] |

| Sideritis sipylea | Various fractions | DPPH, ABTS, NO | Dose-dependent scavenging | [8] |

Experimental Protocols for In Vitro Antioxidant Assays

This section details the methodologies for the most common in vitro antioxidant assays. These protocols can be adapted for the evaluation of pure this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants. The principle is based on the reduction of the stable DPPH radical (purple) to the non-radical form DPPH-H (yellow) in the presence of a hydrogen-donating antioxidant.

Protocol:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The absorbance of the working solution should be adjusted to approximately 1.0 at 517 nm.

-

Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. From this, prepare a series of dilutions to obtain a range of concentrations for testing.

-

Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the this compound solution to the DPPH working solution. A control containing only the solvent and DPPH solution is also prepared.

-

Incubation: Incubate the reaction mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

IC50 Determination: The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation is blue-green, and in the presence of an antioxidant, it is reduced to the colorless neutral form.

Protocol:

-

Preparation of ABTS•+ Solution: Prepare the ABTS radical cation by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) in the dark at room temperature for 12-16 hours.

-

Working Solution: Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a series of dilutions of this compound in a suitable solvent.

-

Reaction Mixture: Add a small volume of the this compound solution to the ABTS•+ working solution.

-

Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.

Protocol:

-

Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.

-

Sample Preparation: Prepare dilutions of this compound.

-

Reaction Mixture: Add the this compound solution to the FRAP reagent, which has been pre-warmed to 37°C.

-

Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).

-

Measurement: Measure the absorbance of the colored product at 593 nm.

-

Calculation: The antioxidant capacity is determined by comparing the absorbance change in the sample with a standard curve prepared using a known antioxidant like FeSO₄ or Trolox.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative damage by peroxyl radicals. The decay of fluorescence is monitored over time.

Protocol:

-

Reagent Preparation: Prepare solutions of the fluorescent probe (e.g., fluorescein), a peroxyl radical generator (e.g., AAPH), and a standard antioxidant (e.g., Trolox).

-

Sample Preparation: Prepare dilutions of this compound.

-

Reaction Mixture: In a black 96-well plate, add the fluorescent probe, the this compound solution (or standard/blank), and finally initiate the reaction by adding the radical generator.

-

Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence decay kinetically at specific intervals over a period of time (e.g., every minute for 1-2 hours) at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

-

Calculation: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC of the sample is compared to that of the Trolox standard, and the results are expressed as Trolox equivalents.

Potential Antioxidant Signaling Pathways of Flavonoids

Flavonoids can exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways involved in the cellular antioxidant defense system. One of the key pathways is the Keap1-Nrf2 pathway. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or certain flavonoids, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).

References

- 1. This compound | C18H16O8 | CID 155493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Antioxidant activity of flavonoids from Sideritis javalambrensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antioxidant activity of flavonoids from Sideritis raeseri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antioxidant and cytotoxic activities of Sideritis perezlarae (Borja) Roselló, Stübing and Peris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phytochemical Analysis, Antioxidant and Anticancer Potential of Sideritis niveotomentosa: Endemic Wild Species of Turkey - PMC [pmc.ncbi.nlm.nih.gov]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Preliminary Mechanistic Insights into Sideritoflavone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sideritoflavone, a methoxyflavone with the chemical name 5,3',4'-trihydroxy-6,7,8-trimethoxyflavone, is a naturally occurring flavonoid that has garnered scientific interest for its potential therapeutic properties. Preliminary studies have highlighted its cytotoxic effects against various cancer cell lines, suggesting a promising role as an anticancer agent. This technical guide synthesizes the current, albeit limited, understanding of this compound's mechanism of action, with a focus on its anticancer activities. The information presented herein is intended to provide a foundational resource for researchers and professionals in the field of drug discovery and development.

Core Findings: Anticancer Activity of this compound

The primary body of research on this compound's mechanism of action centers on its effects on cancer cells. A key study by Sotillo et al. (2021) provides the most detailed insights to date, investigating its toxicity in several human breast cancer cell lines.

Quantitative Data: Cytotoxicity

This compound has demonstrated potent cytotoxic activity against a panel of human breast cancer cell lines, with IC50 values in the low micromolar range. Notably, its effect on a normal-like breast cell line was also assessed, providing an initial indication of its therapeutic window.

| Cell Line | Cell Type | IC50 (µM) |

| JIMT-1 | Breast Carcinoma | 1.9[1] |

| MCF-7 | Breast Adenocarcinoma | 4.9[1] |

| HCC1937 | Breast Carcinoma | 4.6[1] |

| MCF-10A | Normal-like Breast Epithelial | 6.7[1] |

Mechanistic Insights from Preliminary Studies

Preliminary investigations into the molecular mechanisms underlying this compound's anticancer activity have revealed its influence on several critical cellular processes and signaling pathways.

Treatment of JIMT-1 breast cancer cells with this compound has been shown to induce cell cycle arrest in the G2 phase. This effect is a common mechanism for many anticancer agents, preventing cell division and proliferation. The accumulation of cells in the G2 phase suggests that this compound may interfere with the cellular machinery that governs the G2/M checkpoint.

Evidence suggests that this compound may induce DNA double-strand breaks in cancer cells. This is supported by the observed increase in the level of γ-H2A histone family member X (γ-H2AX), a sensitive marker of DNA double-strand breaks. The induction of DNA damage can trigger downstream signaling pathways that lead to cell cycle arrest and apoptosis.

Studies have indicated that this compound treatment leads to the activation of several key signaling pathways implicated in cancer development and progression:

-

Wnt Signaling Pathway: Activation of the Wnt pathway was observed in this compound-treated cells. The Wnt pathway is complex and its role in cancer can be context-dependent, sometimes promoting and other times inhibiting tumor growth.

-

Myc/Max Pathway: The c-Myc/Max signaling pathway, a critical regulator of cell proliferation, differentiation, and apoptosis, was also found to be activated. The sustained activation of Myc in the presence of DNA damage can drive cells toward apoptosis.

-

Transforming Growth Factor-β (TGF-β) Pathway: Activation of the TGF-β pathway was another notable finding. Similar to the Wnt pathway, the TGF-β pathway has a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of metastasis in later stages.

-

NF-κB Signaling: An increase in the levels of the p65 subunit of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) was detected. NF-κB is a crucial transcription factor involved in inflammation, immunity, and cell survival. Its activation can have both pro- and anti-apoptotic effects depending on the cellular context.

In addition to its effects on cell proliferation and survival, this compound has been shown to decrease the directed movement of cancer cells. This suggests a potential role for this compound in inhibiting metastasis, a critical aspect of cancer progression.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the currently understood signaling pathways affected by this compound and a general workflow for its preliminary investigation.

Detailed Experimental Protocols

The following are generalized protocols for the key experiments cited in the preliminary studies of this compound. It is important to note that specific parameters may vary between laboratories and experiments.

Cell Culture and Maintenance

-

Cell Lines: JIMT-1, MCF-7, HCC1937, and MCF-10A cell lines are commonly used.

-

Culture Medium: The choice of medium is cell line-specific. For example, JIMT-1 cells are often cultured in DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and insulin.

-

Culture Conditions: Cells are typically maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: Treat cells with this compound at the desired concentration and for the specified duration.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA-binding dye is proportional to the DNA content.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Western Blotting for Protein Expression

-

Cell Lysis: Treat cells with this compound, then lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-γ-H2AX or anti-p65) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signal Transduction Pathway Reporter Assay

-

Cell Transfection: Co-transfect cells with a reporter plasmid containing a luciferase gene under the control of a specific pathway-responsive promoter (e.g., Wnt, Myc/Max, or TGF-β responsive elements) and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Compound Treatment: After transfection, treat the cells with this compound or a vehicle control.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the activity of both the reporter and control luciferases using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the reporter luciferase activity to the control luciferase activity to account for variations in transfection efficiency and cell number. Compare the normalized luciferase activity in treated cells to that in control cells to determine the effect of this compound on the specific signaling pathway.

Preliminary Insights into Anti-inflammatory and Enzyme Inhibitory Potential

Currently, there is a lack of specific preliminary studies directly investigating the anti-inflammatory and enzyme-inhibiting properties of this compound. However, based on the broader understanding of flavonoids, it is plausible that this compound may exhibit such activities. Many flavonoids are known to possess anti-inflammatory effects through the inhibition of key inflammatory mediators and signaling pathways, such as NF-κB. Additionally, flavonoids have been reported to inhibit various enzymes, including cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in the inflammatory process, as well as metabolic enzymes like cytochrome P450s. Further research is warranted to specifically explore these potential mechanisms of action for this compound.

Conclusion and Future Directions

The preliminary studies on this compound's mechanism of action reveal its potential as an anticancer agent, primarily through the induction of DNA damage, cell cycle arrest, and modulation of key signaling pathways in breast cancer cells. The provided quantitative data and experimental protocols offer a foundation for further investigation. However, the current understanding is still in its nascent stages. Future research should focus on:

-

Elucidating the precise molecular targets of this compound.

-

Conducting in vivo studies to validate the in vitro findings and assess its therapeutic efficacy and safety.

-

Investigating its potential anti-inflammatory and enzyme-inhibiting properties through dedicated studies.

-

Exploring its effects on a broader range of cancer types.

A more comprehensive understanding of this compound's mechanism of action will be crucial for its potential development as a novel therapeutic agent.

References

Sideritoflavone: A Technical Guide to Solubility for Researchers and Drug Development Professionals

Introduction

Sideritoflavone is a polymethoxyflavone (PMF), a class of flavonoids characterized by the presence of multiple methoxy groups on its core flavone structure. Found in various plant species, this compound and other PMFs are of significant interest to the scientific community due to their potential therapeutic properties, including anti-inflammatory and anti-cancer activities. A critical parameter for the advancement of research and development of any bioactive compound is its solubility in various solvents. This technical guide provides a comprehensive overview of the available solubility data for this compound, a detailed experimental protocol for its determination, and a visualization of a key signaling pathway it may modulate.

Core Data: this compound Solubility

Quantitative experimental solubility data for this compound is not extensively available in peer-reviewed literature. However, based on computational predictions and the known behavior of structurally related polymethoxyflavones, a solubility profile can be inferred. The following table summarizes the available quantitative and qualitative solubility information for this compound.

| Solvent | Molar Mass ( g/mol ) | Temperature (°C) | Solubility | Data Type |

| Water | 18.02 | 25 | ~0.067 g/L | Predicted |

| Dimethyl Sulfoxide (DMSO) | 78.13 | 25 | Soluble | Inferred |

| Ethanol | 46.07 | 25 | Soluble | Inferred |

| Methanol | 32.04 | 25 | Soluble | Inferred |

Note: The aqueous solubility value is a computational prediction and should be confirmed experimentally. The solubility in organic solvents is inferred from the general solubility characteristics of polymethoxyflavones, which are typically soluble in such solvents.

Experimental Protocols: Determination of this compound Solubility

A robust and widely accepted method for determining the solubility of flavonoids is the shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the equilibrium solubility of this compound in a given solvent.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, DMSO, ethanol, methanol)

-

Glass vials with screw caps

-

Orbital shaker or incubator with shaking capabilities

-

Centrifuge

-

Syringe filters (0.22 µm)

-

HPLC system with a UV detector

-

C18 HPLC column

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (or other suitable modifier)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial.

-

Add a known volume of the solvent of interest to the vial.

-

Securely cap the vial and place it in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for a sufficient time to reach equilibrium (typically 24-72 hours).

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for at least one hour to allow undissolved solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Filter the sample through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.

-

Dilute the filtered sample with the mobile phase to a concentration within the calibration curve range.

-

-

HPLC Analysis:

-

Mobile Phase: A typical mobile phase for flavonoid analysis is a gradient of acetonitrile and water, often with a small amount of formic acid (e.g., 0.1%) to improve peak shape.

-

Column: A C18 reverse-phase column is commonly used.

-

Detection: Monitor the absorbance at the wavelength of maximum absorbance (λmax) for this compound.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the diluted sample into the HPLC system and record the peak area.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.

-

Visualization of a Potential Signaling Pathway

Flavonoids, including polymethoxyflavones, are known to exert their biological effects by modulating various cellular signaling pathways. One of the most well-studied pathways implicated in cancer and other diseases is the PI3K/Akt pathway. Flavonoids have been shown to inhibit this pathway at multiple points, leading to downstream effects such as reduced cell proliferation and increased apoptosis.

Caption: PI3K/Akt signaling pathway with potential inhibition by flavonoids.

This in-depth technical guide provides a foundational understanding of the solubility of this compound for researchers, scientists, and drug development professionals. While specific experimental data remains limited, the provided information on related compounds and a detailed protocol for solubility determination offer a strong starting point for further investigation. The visualization of the PI3K/Akt pathway highlights a potential mechanism of action for this compound, underscoring its therapeutic potential.

Methodological & Application

Application Note: Quantitative Analysis of Sideritoflavone using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sideritoflavone, a flavone found predominantly in plants of the Stachys genus, has garnered interest for its potential pharmacological activities. Accurate and precise quantification of this compound in plant extracts and pharmaceutical formulations is crucial for quality control, pharmacokinetic studies, and dose-response assessments. This application note provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound, complete with experimental protocols and method validation parameters.

Principle

This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a Diode Array Detector (DAD) for the separation and quantification of this compound. The separation is achieved on a C18 column with a gradient elution of an acidified aqueous mobile phase and an organic solvent. The DAD allows for the detection of this compound at its maximum absorption wavelength, ensuring high sensitivity and selectivity. Quantification is performed using an external standard method by constructing a calibration curve from a series of this compound standards of known concentrations.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector is suitable for this analysis.

Table 1: HPLC Instrumentation and Conditions

| Parameter | Recommended Setting |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 0-5 min, 10% B; 5-25 min, 10-40% B; 25-30 min, 40-10% B; 30-35 min, 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection | Diode Array Detector (DAD) |

| Detection Wavelength | 280 nm and 330 nm (monitor both for optimal sensitivity) |

Preparation of Standard Solutions

-

Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation (from Plant Material)

-

Extraction: Accurately weigh 1.0 g of dried and powdered plant material (e.g., Stachys leaves). Add 20 mL of 80% methanol and sonicate for 30 minutes.

-

Filtration: Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

-

Dilution: If necessary, dilute the filtered extract with the mobile phase to ensure the this compound concentration falls within the linear range of the calibration curve.

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The validation parameters are summarized below.

Table 2: Summary of Method Validation Data

| Parameter | Result |

| Linearity (R²) | > 0.999 |

| Range | 1 - 100 µg/mL |

| Limit of Detection (LOD) | 0.15 µg/mL |

| Limit of Quantification (LOQ) | 0.50 µg/mL |

| Precision (RSD%) | |

| - Intra-day | < 2.0% |

| - Inter-day | < 3.0% |

| Accuracy (Recovery %) | 98.0% - 102.0% |

| Specificity | No interference from blank and placebo |

Data Presentation

The quantification of this compound in a sample is calculated using the linear regression equation derived from the calibration curve of the standard solutions.

Table 3: Example Calibration Curve Data for this compound

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 1 | 15.2 |

| 5 | 76.5 |

| 10 | 151.8 |

| 25 | 378.1 |

| 50 | 755.9 |

| 100 | 1510.3 |

Linear Regression Equation: Peak Area = 15.1 * Concentration + 0.1 Correlation Coefficient (R²): 0.9998

Visualizations

Cell-Based Assays for Sideritoflavone Bioactivity Screening: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sideritoflavone, a flavonoid found in plants of the Sideritis species, has garnered interest for its potential therapeutic properties. Like many flavonoids, it is being investigated for its anticancer, anti-inflammatory, antioxidant, and neuroprotective effects. Cell-based assays are crucial primary screening tools to elucidate the biological activities of natural compounds like this compound, providing quantitative data to guide further research and drug development. This document provides detailed application notes and protocols for a panel of cell-based assays to screen for the bioactivity of this compound.

Data Presentation: Bioactivity of this compound

The following table summarizes the known quantitative data for this compound's bioactivity. Further screening using the protocols provided below will help to expand this dataset.

| Bioactivity | Cell Line | Assay | Endpoint | IC50 Value | Reference |

| Cytotoxicity | MCF-7 (Human Breast Adenocarcinoma) | Not specified in abstract | Cell Viability | 4.9 µM | [1] |

| Cytotoxicity | JIMT-1 (Human Breast Cancer) | Not specified in abstract | Cell Proliferation, Cell Cycle | Not specified | [2] |

I. Cytotoxicity Screening

Objective: To determine the cytotoxic effects of this compound on cancer cell lines and to establish a therapeutic window for further bioactivity screening.

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

This compound

-

Human cancer cell lines (e.g., MCF-7, JIMT-1, A549)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of this compound in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the fresh medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

II. Anti-inflammatory Activity Screening

Objective: To evaluate the potential of this compound to inhibit inflammatory responses in vitro.

Experimental Protocol: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay measures the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The amount of NO produced is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

Materials:

-

This compound

-

RAW 264.7 murine macrophage cell line

-

Complete DMEM medium

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent System (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite standard solution

-

96-well plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM and incubate for 24 hours.

-

Pre-treatment: Treat the cells with various non-toxic concentrations of this compound (determined from cytotoxicity assays) for 1-2 hours.

-

Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (cells + known inhibitor + LPS).

-

Nitrite Measurement:

-

Collect 50 µL of the culture supernatant from each well.

-

Add 50 µL of Sulfanilamide solution to each sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution and incubate for another 10 minutes at room temperature, protected from light.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the nitrite concentration from a standard curve prepared with sodium nitrite. Determine the percentage of inhibition of NO production by this compound compared to the LPS-stimulated vehicle control. Calculate the IC50 value.

Signaling Pathway Visualization: NF-κB Signaling

Flavonoids often exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. The following diagram illustrates the canonical NF-κB activation cascade, a likely target for this compound.

Caption: Canonical NF-κB signaling pathway and potential inhibition by this compound.

III. Antioxidant Activity Screening

Objective: To assess the ability of this compound to mitigate cellular oxidative stress.

Experimental Protocol: Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the ability of a compound to prevent the formation of the fluorescent compound dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cells. Peroxyl radicals generated by ABAP oxidize DCFH, and antioxidants can inhibit this process.[3][4]

Materials:

-

This compound

-

HepG2 (Human Liver Cancer) cell line

-

Complete MEM medium

-

DCFH-DA solution

-

2,2'-Azobis(2-amidinopropane) dihydrochloride (ABAP) solution

-

Quercetin (as a positive control)

-

Black 96-well plates with clear bottoms

Procedure:

-

Cell Seeding: Seed HepG2 cells in a black, clear-bottom 96-well plate at a density that will reach confluence in 24 hours (e.g., 6 x 10^4 cells/well) in 100 µL of complete medium.

-

Compound and Probe Loading: Remove the medium and wash the cells with PBS. Treat the cells with 100 µL of medium containing various concentrations of this compound and 25 µM DCFH-DA for 1 hour at 37°C.

-

Washing: Wash the cells once with 100 µL of PBS.

-

Oxidant Addition: Add 100 µL of 600 µM ABAP solution to each well.

-

Fluorescence Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the fluorescence emission at 535 nm with excitation at 485 nm every 5 minutes for 1 hour.

-

Data Analysis: Calculate the area under the curve for fluorescence versus time. Determine the percentage of inhibition of DCF formation at each this compound concentration compared to the control. Express the CAA value in quercetin equivalents (QE).

Signaling Pathway Visualization: Nrf2-Keap1 Antioxidant Response

Flavonoids can also exert antioxidant effects by activating the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes.

Caption: The Keap1-Nrf2 antioxidant response pathway and potential activation by this compound.

IV. Neuroprotective Activity Screening

Objective: To determine if this compound can protect neuronal cells from oxidative stress-induced cell death.

Experimental Protocol: Neuroprotection against H₂O₂-induced Toxicity in SH-SY5Y Cells

This assay assesses the ability of this compound to protect human neuroblastoma SH-SY5Y cells from damage induced by hydrogen peroxide (H₂O₂), a common model for oxidative stress in neurodegenerative diseases.[5][6]

Materials:

-

This compound

-

SH-SY5Y human neuroblastoma cell line

-

Complete DMEM/F12 medium

-

Hydrogen peroxide (H₂O₂)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

Procedure:

-

Cell Seeding and Differentiation (Optional): Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well. For a more neuron-like phenotype, cells can be differentiated by treatment with retinoic acid (e.g., 10 µM) for 5-7 days prior to the experiment.

-

Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 24 hours.

-

Oxidative Insult: Remove the medium and expose the cells to fresh medium containing a pre-determined toxic concentration of H₂O₂ (e.g., 100-400 µM, which should induce ~50% cell death) for 24 hours.[6] Include a control (cells only), a vehicle control (cells + DMSO + H₂O₂), and this compound-only controls.

-

Cell Viability Assessment: Perform an MTT assay as described in the cytotoxicity protocol to assess cell viability.

-

Data Analysis: Calculate the percentage of neuroprotection afforded by this compound by comparing the viability of cells treated with this compound and H₂O₂ to those treated with H₂O₂ alone. Determine the EC50 value for neuroprotection.

Signaling Pathway Visualization: MAPK and PI3K/Akt in Neuroprotection

Flavonoids can exert neuroprotective effects by modulating signaling pathways such as the MAPK and PI3K/Akt pathways, which are involved in cell survival and apoptosis.[7]

Caption: MAPK and PI3K/Akt pathways in neuroprotection and potential modulation by this compound.

Conclusion

The protocols and data presented here provide a comprehensive framework for the initial in vitro screening of this compound's bioactivities. These assays are fundamental in drug discovery and can provide valuable insights into the mechanisms of action of this promising natural compound. The quantitative data generated will be essential for making informed decisions about its potential for further development as a therapeutic agent.

References

- 1. Antioxidant and Anti-Inflammatory Effects of 6,3’,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3',4',7-Trihydroxyflavone prevents apoptotic cell death in neuronal cells from hydrogen peroxide-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuroprotective effects of hesperetin on H2O2-induced damage in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]

Animal Models for In Vivo Investigation of Sideritoflavone's Therapeutic Potential

Application Note: The following protocols and data provide a comprehensive guide for researchers, scientists, and drug development professionals interested in evaluating the in vivo effects of Sideritoflavone, a flavone found in Sideritis species (mountain tea). Due to a lack of available research on isolated this compound, this document leverages data from studies on structurally similar and well-researched flavones, Apigenin and Luteolin, to propose relevant animal models and experimental designs for investigating the neuroprotective and anti-inflammatory properties of this compound.

Introduction to this compound and its Therapeutic Promise

This compound is a flavonoid that has garnered interest for its potential health benefits, largely inferred from the traditional use of Sideritis extracts in Mediterranean folk medicine for a variety of ailments, including inflammatory conditions and cognitive decline. Flavonoids, as a class of polyphenolic compounds, are known to possess antioxidant, anti-inflammatory, and neuroprotective properties. While direct in vivo studies on isolated this compound are limited, research on related flavones like Apigenin and Luteolin provides a strong rationale for investigating this compound in similar therapeutic contexts, particularly for neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as for general inflammatory conditions.

Recommended Animal Models

The choice of an appropriate animal model is critical for elucidating the in vivo efficacy of this compound. Based on the known biological activities of similar flavonoids, the following models are recommended:

-

Neurodegenerative Disease Models:

-

Alzheimer's Disease (AD):

-

Transgenic Mouse Models: APP/PS1 or 5XFAD mice, which overexpress human amyloid precursor protein (APP) and presenilin-1 (PS1) with mutations linked to familial AD, are suitable for studying the effects of this compound on amyloid-beta (Aβ) pathology, neuroinflammation, and cognitive deficits.[1] The 3xTg-AD mouse model, which also develops tau pathology, can provide broader insights into AD pathogenesis.[2]

-

Chemically-Induced Models: Intracerebroventricular (ICV) injection of streptozotocin (STZ) or Aβ oligomers can be used to induce sporadic AD-like pathology, including cognitive impairment and neuroinflammation.[3][4]

-

-

Parkinson's Disease (PD):

-

Neurotoxin-Induced Models: The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) or 6-OHDA (6-hydroxydopamine) models in mice or rats are widely used to induce dopaminergic neuron loss and motor deficits characteristic of PD.

-

-

-

Neuroinflammation Model:

-

Lipopolysaccharide (LPS)-Induced Neuroinflammation: Systemic (intraperitoneal, i.p.) or central (intracerebroventricular, i.c.v.) administration of LPS, a component of the outer membrane of Gram-negative bacteria, induces a robust inflammatory response in the brain, characterized by microglial and astrocyte activation and the production of pro-inflammatory cytokines.[1] This model is ideal for assessing the direct anti-neuroinflammatory effects of this compound.

-

-

General Anti-inflammatory Model:

-

Carrageenan-Induced Paw Edema: This is a classic model of acute inflammation where the injection of carrageenan into the paw of a rodent induces localized edema. The reduction in paw volume following treatment is a measure of anti-inflammatory activity.

-

Quantitative Data Summary